physicochemical properties of 5-Bromo-4-chloroisophthalic acid
physicochemical properties of 5-Bromo-4-chloroisophthalic acid
Physicochemical Profiling and Synthetic Utility of 5-Bromo-4-chloroisophthalic Acid in Drug Development
Executive Overview
As a Senior Application Scientist, I frequently encounter bifunctional aromatic building blocks, but few offer the precise steric and electronic tuning capabilities of 5-bromo-4-chloroisophthalic acid ()[1]. This compound is not merely a structural scaffold; it is a meticulously designed intermediate primarily utilized in the synthesis of benzenedicarboxylic acid diguanidides[2]. These downstream derivatives are potent inhibitors of the Sodium/Proton Exchanger 1 (NHE-1), making them critical assets in cardiovascular and neuroprotective drug discovery programs[3].
Physicochemical and Structural Causality
Understanding the behavior of 5-bromo-4-chloroisophthalic acid requires analyzing the causality behind its structural substitutions. The presence of two distinct halogens (chlorine at C4, bromine at C5) on an isophthalic acid core fundamentally alters its physicochemical profile compared to the unsubstituted analog.
Table 1: Quantitative Physicochemical Profile
| Parameter | Value | Causality / Implication |
| CAS Number | 191227-53-9 | Unique registry identifier for procurement and tracking. |
| Molecular Formula | C8H4BrClO4 | Indicates high halogen density, increasing lipophilicity (LogP). |
| Molecular Weight | 279.47 g/mol | Optimal low-MW building block for Lipinski-compliant drug design. |
| H-Bond Donors | 2 | Provided by the two carboxylic acid groups. |
| H-Bond Acceptors | 4 | Provided by the carbonyl oxygens. |
| Predicted pKa | ~2.2 (pKa1), ~4.1 (pKa2) | Lowered by the strong -I (inductive) effect of adjacent halogens. |
Electronic and Steric Effects: The halogens exert a strong electron-withdrawing inductive effect (-I), which stabilizes the carboxylate anions, thereby lowering the pKa values of the acid groups. Sterically, the bulky bromine atom at C5 and chlorine at C4 force the adjacent carboxylic acid at C3 out of coplanarity with the aromatic ring. This orthogonal conformation is critical during drug-target binding, as it locks the downstream guanidine moiety into a specific 3D orientation required to fit into the NHE-1 allosteric pocket.
Experimental Methodology: Self-Validating Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems.
Protocol A: Potentiometric pKa and Solubility Profiling Causality: Accurate pKa determination is essential because the ionization state dictates the compound's reactivity during amidation and its solubility during purification.
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Preparation: Dissolve 10.0 mg of 5-bromo-4-chloroisophthalic acid in 10 mL of a 20% methanol/water co-solvent system. Rationale: The unionized di-acid has poor aqueous solubility; the co-solvent prevents premature precipitation.
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Titration: Under a continuous nitrogen purge (to prevent CO2 absorption), titrate the solution with standardized 0.1 M NaOH at a constant temperature of 25.0 ± 0.1°C. Record the pH continuously.
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Self-Validation (Hysteresis Check): Immediately perform a back-titration using 0.1 M HCl. Overlay the forward and reverse titration curves. The protocol is validated only if the hysteresis (ΔpH between curves at any given volume) is < 0.05 pH units. A larger deviation indicates compound degradation or micro-precipitation.
Protocol B: Synthesis of Benzenedicarboxylic Acid Diguanidides Causality: Direct amidation of the di-acid with guanidine is thermodynamically unfavorable. We must first activate the carboxylic acids to bis-acyl chlorides.
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Activation: Suspend 1.0 mmol of 5-bromo-4-chloroisophthalic acid in 10 mL of anhydrous dichloromethane (DCM). Add 20 µL of anhydrous N,N-dimethylformamide (DMF) as a catalyst, followed by 2.5 mmol of thionyl chloride (SOCl2).
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Reflux: Heat the mixture to reflux (40°C) for 4 hours. The suspension will become a clear solution as the bis-acyl chloride forms.
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Self-Validation (LC-MS Quench): Withdraw a 10 µL aliquot and quench it in 1 mL of anhydrous methanol. Analyze via LC-MS. The presence of the bis-methyl ester mass peak confirms complete conversion. If the mono-ester is detected, resume refluxing.
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Guanidinylation: Concentrate the reaction in vacuo to remove excess SOCl2. Redissolve the residue in 5 mL of anhydrous THF. Dropwise, add this to a stirring solution of free guanidine (5.0 mmol) in THF at 0°C.
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Isolation: Stir for 12 hours at room temperature. Quench with 20 mL of ice-cold water to precipitate the diguanidide. Filter and wash with cold water.
Synthetic workflow for converting 5-bromo-4-chloroisophthalic acid to a diguanidide inhibitor.
Pharmacological Application: NHE-1 Inhibition Pathway
The primary industrial application of 5-bromo-4-chloroisophthalic acid is serving as the core scaffold for NHE-1 inhibitors[3]. During ischemic events (e.g., myocardial infarction or stroke), cells switch to anaerobic metabolism, generating lactic acid. The resulting intracellular acidosis triggers the Na+/H+ Exchanger 1 (NHE-1) to extrude protons in exchange for sodium ions.
This leads to a massive intracellular sodium overload, which subsequently forces the Na+/Ca2+ Exchanger (NCX) to operate in reverse—importing calcium while extruding sodium. The resulting calcium overload triggers mitochondrial dysfunction and cellular apoptosis. Diguanidides synthesized from 5-bromo-4-chloroisophthalic acid competitively bind to NHE-1, halting this lethal cascade.
NHE-1 signaling pathway and its targeted inhibition by diguanidide derivatives.
Conclusion
5-Bromo-4-chloroisophthalic acid is a highly specialized building block. Its unique di-halogenated structure provides the necessary electronic induction and steric constraints required to synthesize potent, conformationally locked NHE-1 inhibitors. By employing rigorous, self-validating synthetic and analytical protocols, researchers can reliably leverage this compound in advanced drug discovery pipelines.
References
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PubChem, National Institutes of Health. "5-Bromo-4-chloroisophthalic acid | C8H4BrClO4 | CID 15839797". NIH.[Link]
- Google Patents. "Use of an inhibitor of the Na+/H+ exchanger for the production of a medicament for the treatment or prophylaxis of disturbances of the central nervous system" (US20040097544A1). Aventis Pharma Deutschland GmbH.
Sources
- 1. 5-Bromo-4-chloroisophthalic acid | C8H4BrClO4 | CID 15839797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. usbio.net [usbio.net]
- 3. US20040097544A1 - Use of an inhibitor of the Na+/H+ exchanger for the production of a medicament for the treatment or prophylaxis of disturbances of the central nervous system - Google Patents [patents.google.com]
